N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine moiety at the N1 position and a pyridin-3-yl group at the N2 position. This compound is hypothesized to exhibit antiviral activity, particularly as an entry inhibitor targeting viral envelope proteins, based on structural parallels with other oxalamides evaluated for HIV inhibition . Its design leverages the oxalamide scaffold’s capacity for hydrogen bonding and aromatic stacking interactions, while the 3-cyanopyrazine and pyridin-3-yl substituents may enhance target specificity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c19-10-15-16(22-7-6-21-15)25-8-3-13(4-9-25)11-23-17(26)18(27)24-14-2-1-5-20-12-14/h1-2,5-7,12-13H,3-4,8-9,11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIVRVIVELTPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate nitriles and diamines under controlled conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Oxalamide Linkage Formation: The oxalamide linkage is formed by reacting oxalyl chloride with amines, leading to the formation of the desired amide bond.
Final Coupling: The final step involves coupling the pyrazine, piperidine, and pyridine moieties through the oxalamide linkage under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine and pyrazine rings.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxalamide linkage allows for the formation of stable complexes with proteins, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique structural features are highlighted in Table 1, which compares it to key analogs from the literature.
Table 1: Structural Comparison of Selected Oxalamide Derivatives
Key Observations :
- The target compound’s 3-cyanopyrazine group distinguishes it from analogs with thiazole (Compound 13) or isoindoline-dione (GMC-3) systems. This electron-deficient heterocycle may enhance interactions with viral glycoproteins .
- Compared to BNM-III-170’s indenyl-guanidine motif, the target compound’s piperidine-cyanopyrazine system offers a more compact structure, which may reduce off-target interactions .
Key Observations :
- The target compound’s pyridin-3-yl group may confer stronger binding to viral targets than the 4-chlorophenyl group in Compound 13, as pyridine’s nitrogen can participate in additional hydrogen bonds .
- BNM-III-170’s sub-nanomolar potency highlights the impact of guanidine and indenyl moieties on affinity, suggesting that the target compound’s cyanopyrazine could be optimized for similar enhancement .
- Safety profiles vary widely: flavoring oxalamides () exhibit low toxicity, while antiviral analogs (e.g., BNM-III-170) require rigorous toxicity profiling due to therapeutic use .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s pyridin-3-yl and cyanopyrazine groups likely confer a favorable balance of solubility and membrane permeability compared to bulkier analogs like BNM-III-170 .
- The piperidine linker may enhance metabolic stability relative to Compounds 13 and 14, which contain labile acetyl or hydroxymethyl groups .
Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C21H28N6O2
- Molecular Weight : 396.495 g/mol
- Functional Groups : It contains an oxalamide core, which is known for its ability to form hydrogen bonds and participate in various chemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can modulate pathways involved in inflammation and cell death, particularly through the inhibition of the NLRP3 inflammasome, a critical component in the immune response.
Inhibition of Inflammatory Responses
Recent studies have shown that derivatives of oxalamide compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β. For instance, compounds structurally related to this compound demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages . This suggests a potential role in treating inflammatory diseases.
Anticancer Potential
Some studies have indicated that similar oxalamide derivatives exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation. The structural features that enhance binding affinity to these kinases could also apply to this compound, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, including coupling of the piperidine and pyrazine moieties followed by oxalamide formation. Key steps include:
- Amide Coupling : Use carbodiimide reagents (e.g., DCC) or HOBt-assisted activation in anhydrous DCM or DMF to form the oxalamide core .
- Purification : Silica gel chromatography or recrystallization achieves >90% purity. Yields range from 36% to 55% depending on stereochemical control and reaction conditions (e.g., temperature, solvent) .
- Stereochemical Control : Isomer separation via preparative HPLC is critical for isolating active stereoisomers .
Advanced: How can stereochemical ambiguities in the piperidine-pyrazine moiety be resolved during structural characterization?
Methodological Answer:
Stereochemical resolution requires:
- 2D NMR Techniques : NOESY or ROESY to determine spatial proximity of protons, particularly in the piperidine ring and pyrazine substituents .
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially if the compound crystallizes in a suitable solvent system .
- Chiral HPLC : For enantiomer separation when synthesizing racemic mixtures .
Basic: What in vitro assays are recommended to assess the compound's bioactivity?
Methodological Answer:
- Antiviral Screening : HIV entry inhibition assays (e.g., pseudovirus neutralization in TZM-bl cells) with IC50 calculations, as used for structurally related oxalamides .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine-like substructure .
- Cytotoxicity Profiling : MTT assays on HEK293 or HepG2 cells to establish selectivity indices .
Advanced: How do structural modifications (e.g., pyridin-3-yl vs. 4-chlorophenyl) influence SAR in antiviral activity?
Methodological Answer:
- Substituent Effects : Pyridin-3-yl enhances hydrogen bonding with target proteins (e.g., HIV gp120), while 4-chlorophenyl increases lipophilicity, affecting membrane permeability .
- Piperidine Positioning : Methyl substitution at the piperidine-4-yl position (vs. 2-yl or 3-yl) optimizes steric interactions with the CD4-binding site, improving potency by ~10-fold .
- Cyanopyrazine Role : The 3-cyano group on pyrazine enhances electronic interactions, as shown by LC-MS binding affinity correlations .
Basic: Which analytical techniques are critical for purity assessment and structural validation?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and APCI+ ionization for mass confirmation (e.g., m/z 479.12 for related analogs) .
- 1H/13C NMR : High-temperature DMSO-d6 NMR (50°C) resolves overlapping signals in aromatic and piperidine regions .
- Elemental Analysis : Validates stoichiometry of C, H, N, and O to confirm >95% purity .
Advanced: How should contradictory bioactivity data (e.g., IC50 variability across assays) be addressed?
Methodological Answer:
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding kinetics vs. cell-based neutralization) .
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as activity may depend on protonation states .
- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .
Advanced: What mechanistic insights guide reaction optimization for scaling synthesis?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., amide bond formation) .
- Catalyst Screening : Test Pd/C or Rh-based catalysts for hydrogenation steps to reduce byproducts (e.g., urea derivatives) .
- Solvent Effects : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis without compromising yield .
Advanced: What future research directions are prioritized for this compound?
Methodological Answer:
- In Vivo Models : Evaluate pharmacokinetics in rodent models for blood-brain barrier penetration, leveraging the piperidine moiety’s CNS-targeting potential .
- Proteomics : Use thermal shift assays or CETSA to identify off-target protein interactions .
- Crystallographic Studies : Co-crystallize with HIV gp120 or neuronal receptors to refine docking models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
